Cas no 2222511-92-2 (1-tert-butyl-6-nitroquinolin-4-one)
1-tert-butyl-6-nitroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1-tert-butyl-6-nitroquinolin-4-one
-
- Inchi: 1S/C13H14N2O3/c1-13(2,3)14-7-6-12(16)10-8-9(15(17)18)4-5-11(10)14/h4-8H,1-3H3
- InChI Key: KFHQYPIBDUOZJS-UHFFFAOYSA-N
- SMILES: N1(C(C)(C)C)C2=C(C=C([N+]([O-])=O)C=C2)C(=O)C=C1
1-tert-butyl-6-nitroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ93236-1g |
1-tert-butyl-6-nitroquinolin-4-one |
2222511-92-2 | 95% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AZ93236-5g |
1-tert-butyl-6-nitroquinolin-4-one |
2222511-92-2 | 95% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AZ93236-10g |
1-tert-butyl-6-nitroquinolin-4-one |
2222511-92-2 | 95% | 10g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AZ93236-25g |
1-tert-butyl-6-nitroquinolin-4-one |
2222511-92-2 | 95% | 25g |
$1316.00 | 2024-04-20 |
1-tert-butyl-6-nitroquinolin-4-one Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
Additional information on 1-tert-butyl-6-nitroquinolin-4-one
Recent Advances in the Study of 1-tert-butyl-6-nitroquinolin-4-one (CAS: 2222511-92-2) in Chemical Biology and Pharmaceutical Research
The compound 1-tert-butyl-6-nitroquinolin-4-one (CAS: 2222511-92-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented here is based on recent peer-reviewed publications and industry reports, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of 1-tert-butyl-6-nitroquinolin-4-one as a versatile scaffold in medicinal chemistry. Its nitroquinoline core structure has been shown to interact with various biological targets, including enzymes and receptors implicated in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
In addition to its kinase inhibitory properties, 1-tert-butyl-6-nitroquinolin-4-one has also been investigated for its antimicrobial potential. A recent preprint article (2024) reported that this compound displays significant activity against drug-resistant bacterial strains, particularly those expressing efflux pump mechanisms. The study proposed that the nitro group at the 6-position plays a crucial role in overcoming bacterial resistance mechanisms, making it a promising candidate for further optimization in antibiotic development.
The synthetic accessibility of 1-tert-butyl-6-nitroquinolin-4-one has also been a focus of recent research. A 2023 paper in Organic Process Research & Development described an improved, scalable synthesis route for this compound, achieving a 78% overall yield with high purity (>99%). This advancement is particularly significant for potential industrial applications, as it addresses previous challenges in large-scale production. The authors emphasized the importance of the tert-butyl group at the 1-position for both stability and biological activity.
Looking forward, several pharmaceutical companies have included 1-tert-butyl-6-nitroquinolin-4-one in their drug discovery pipelines, particularly for inflammation-related indications. Preliminary results from animal studies (2024) suggest favorable pharmacokinetic properties, including good oral bioavailability and reasonable half-life. However, researchers caution that further optimization may be needed to address potential toxicity concerns observed at higher doses in preclinical models.
In conclusion, 1-tert-butyl-6-nitroquinolin-4-one (CAS: 2222511-92-2) represents a promising chemical entity with diverse therapeutic potential. Its unique structural features and demonstrated biological activities make it a valuable scaffold for further medicinal chemistry exploration. Future research directions likely will focus on structure-activity relationship studies, mechanism of action elucidation, and clinical translation of optimized derivatives.
2222511-92-2 (1-tert-butyl-6-nitroquinolin-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)